2-[(2-Methylpropanesulfonyl)methyl]piperidine
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Overview
Description
2-[(2-Methylpropanesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C10H21NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(2-Methylpropanesulfonyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-Methylpiperidine: A piperidine derivative with a methyl group at the second position.
2-[(2-Methylpropanesulfonyl)ethyl]piperidine: Similar to 2-[(2-Methylpropanesulfonyl)methyl]piperidine but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the 2-methylpropanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-5-3-4-6-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
ORDGDDFQKXKMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
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